3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C24H30O5. It is a derivative of benzoic acid and contains both hydroxy and propanoyl functional groups on the phenyl ring, as well as an octyloxy group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Preparation of 3-Hydroxy-4-propanoylphenyl: This intermediate can be synthesized by the Friedel-Crafts acylation of phenol with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Preparation of 4-(Octyloxy)benzoic Acid: This can be synthesized by the esterification of 4-hydroxybenzoic acid with octanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Coupling Reaction: The final step involves the esterification of 3-Hydroxy-4-propanoylphenyl with 4-(octyloxy)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The propanoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-oxo-4-propanoylphenyl 4-(octyloxy)benzoate.
Reduction: Formation of 3-hydroxy-4-propanolphenyl 4-(octyloxy)benzoate.
Substitution: Formation of 3-hydroxy-4-propanoylphenyl 4-(alkyloxy)benzoate.
Scientific Research Applications
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A monohydroxybenzoic acid with similar structural features but lacking the propanoyl and octyloxy groups.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxy and carbonyl functional group arrangement but different core structures.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(octyloxy)benzoate is unique due to its combination of hydroxy, propanoyl, and octyloxy groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
65148-54-1 |
---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3-hydroxy-4-propanoylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-5-6-7-8-9-16-28-19-12-10-18(11-13-19)24(27)29-20-14-15-21(22(25)4-2)23(26)17-20/h10-15,17,26H,3-9,16H2,1-2H3 |
InChI Key |
JOIJMUNXCGSVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.